7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Catalog No.
S13608185
CAS No.
M.F
C7H13Cl2N3S
M. Wt
242.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-...

Product Name

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

InChI

InChI=1S/C7H11N3S.2ClH/c1-4-2-9-3-5-6(4)10-7(8)11-5;;/h4,9H,2-3H2,1H3,(H2,8,10);2*1H

InChI Key

AQBLGWOFDJMQKB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1N=C(S2)N.Cl.Cl

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a chemical compound characterized by its unique thiazole-pyridine structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticoagulant drugs. Its molecular formula is C8H11Cl2N3SC_8H_{11}Cl_2N_3S, and it has a molecular weight of approximately 234.7 g/mol .

Primarily aimed at synthesizing derivatives with enhanced biological activity. Notably, it can undergo:

  • Alkylation: Introducing alkyl groups to enhance solubility and biological activity.
  • Hydrolysis: Converting the compound into its carboxylic acid derivative, which is crucial for further modifications.
  • Bromination: Used in the synthesis of more complex thiazolo-pyridine derivatives .

These reactions are essential for developing new pharmacological agents targeting blood coagulation factors.

Research indicates that 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride exhibits significant biological activity as an inhibitor of Factor Xa, a crucial component in the coagulation cascade. This inhibition can help in managing conditions related to thrombosis and stroke prevention. Its structural features contribute to its efficacy in binding to the active site of Factor Xa, thus blocking its activity .

The synthesis of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride typically involves multi-step processes:

  • Formation of the Thiazolo-Pyridine Core: Starting from simpler precursors like 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Cyanation and Hydrolysis: Converting intermediates into the desired amine form through cyanation followed by hydrolysis.
  • Salt Formation: The final step often involves reacting the base form with hydrochloric acid to yield the dihydrochloride salt .

The primary applications of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride include:

  • Anticoagulant Drug Development: As an intermediate for synthesizing Factor Xa inhibitors such as Edoxaban.
  • Research Reagent: Utilized in laboratories for studying thiazole and pyridine derivatives and their biological effects.

Its role as a building block in drug synthesis underscores its importance in pharmaceutical chemistry .

Interaction studies focus on how 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride interacts with various biological targets:

  • Factor Xa Binding: Its binding affinity has been studied extensively to understand its mechanism as an anticoagulant.
  • Enzyme Inhibition Profiles: Research has shown that it selectively inhibits Factor Xa without significantly affecting other coagulation factors.

These studies are crucial for evaluating its therapeutic potential and safety profile in clinical settings .

Several compounds share structural similarities with 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine1.00Ethyl group may alter biological activity compared to methyl.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide0.99Dihydrobromide salt form may impact solubility and stability.
5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine0.97Isopropyl substitution could modify pharmacokinetics.
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine0.97Lacks methyl substitution at position five; may have different activity profiles.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride0.96Hydrochloride salt form; affects solubility but retains core structure.

This comparison illustrates that while these compounds share similar frameworks and potential activities as anticoagulants or enzyme inhibitors, subtle differences in substituents can lead to significant variations in their pharmacological properties and applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

241.0207240 g/mol

Monoisotopic Mass

241.0207240 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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